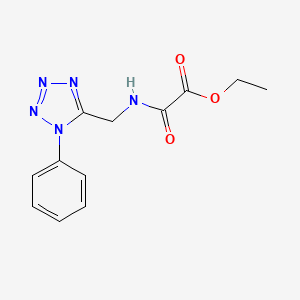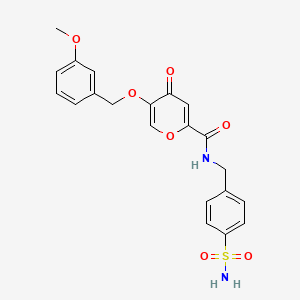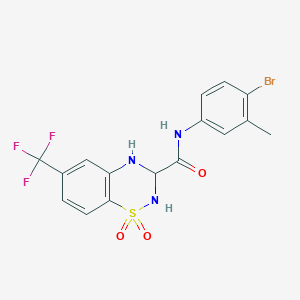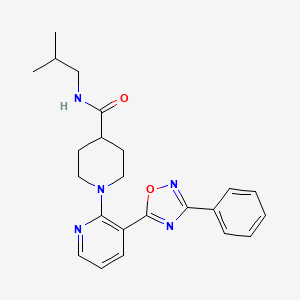![molecular formula C17H14BrN5O3S B2504738 3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179396-74-7](/img/structure/B2504738.png)
3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide" is a derivative of the 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class. These compounds are characterized by a fused heterocyclic structure that includes triazole and thiadiazine rings. The presence of methoxy and nitro substituents on the phenyl rings suggests potential for significant biological activity, as indicated by studies on related compounds.
Synthesis Analysis
The synthesis of related 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds typically involves the reaction of 4-amino-1,2,4-triazole-5-thiones with various phenacyl bromides. For instance, the synthesis of 3-R-6-(4-methoxyphenyl) derivatives was achieved by reacting 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate . This method likely applies to the synthesis of the compound , with the appropriate nitrophenyl and methoxyphenyl substituents.
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray diffraction. The crystal structure of a similar compound, 3-(3-hydroxypropyl)-6-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, was determined to be monoclinic with space group C2/c . These techniques would be used to confirm the structure of the compound as well.
Chemical Reactions Analysis
The chemical reactivity of the triazolo[3,4-b][1,3,4]thiadiazine core is influenced by the substituents on the phenyl rings. Electron-withdrawing groups, such as nitro groups, can enhance the activity of the compounds by affecting the electron distribution within the molecule. The presence of such groups has been associated with increased biological activity in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and nitro groups can affect these properties. For example, the introduction of different alkyl or aryl radicals at the 3-position of the triazolo[3,4-b][1,3,4]thiadiazine ring has been shown to affect antitumor activity, which could be related to changes in the compound's physical properties .
Relevant Case Studies
Case studies on related compounds have demonstrated a range of biological activities. For instance, certain 3,6-disubstituted derivatives exhibit significant analgesic and anti-inflammatory activities without inducing gastric lesions . Additionally, derivatives with specific substituents have shown promising antitumor activity against various cancer cell lines, including breast cancer cells . These findings suggest that the compound may also possess similar biological properties, warranting further investigation.
科学的研究の応用
Antitumor Activity
Derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, including compounds similar to the one , have shown promising antineoplastic activity against a wide range of cancer cell lines. These findings suggest their potential as core structures for developing new anticancer agents. The synthesis of these derivatives involves the interaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide, demonstrating their significant antitumor properties against various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer (Yanchenko et al., 2020).
Antimicrobial Activity
A study on the synthesis and antimicrobial evaluation of 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine derivatives, including structures akin to the chemical in focus, revealed that some of these compounds exhibited promising antimicrobial activity. This highlights their structural novelty and potential as antifungal agents, opening avenues for further modification to develop safer antimicrobial agents (Sahu et al., 2014).
Structural and Molecular Studies
The structural and molecular properties of novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives have been thoroughly investigated, providing insights into their analgesic and anti-inflammatory activities. These studies include synthesis, characterization by IR, 1H-NMR, and mass spectroscopic techniques, as well as X-ray single crystal diffraction, offering a comprehensive understanding of their chemical and physical properties (Kaynak et al., 2010).
Corrosion Inhibition
Triazolothiadiazine derivatives, similar to the compound , have been examined as corrosion inhibitors for various metals like copper, mild steel, and aluminum in different aggressive media. These studies utilize techniques like cyclic voltammetry and electrochemical impedance spectroscopy to assess their effectiveness as corrosion inhibitors, revealing their potential for industrial applications in metal protection (Arshad et al., 2017).
将来の方向性
The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction in the future . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .
特性
IUPAC Name |
3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S.BrH/c1-25-14-4-2-3-12(9-14)16-18-19-17-21(16)20-15(10-26-17)11-5-7-13(8-6-11)22(23)24;/h2-9H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHJIBRYGXDOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

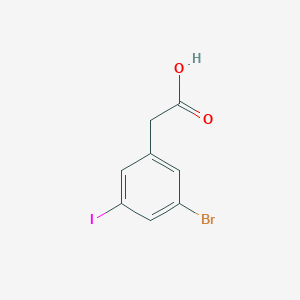
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)
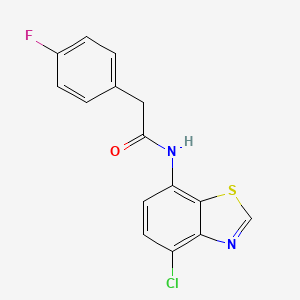

![Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2504661.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)
![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)

![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)
![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)
